[(3-Chloro-2-fluorophenyl)methyl](3-methoxypropyl)amine
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Overview
Description
(3-Chloro-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms, and the amine group is attached to a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of (3-Chloro-2-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)methylamine: Similar structure but with different positions of chlorine and fluorine atoms.
(3-Chloro-2-methylphenyl)methylamine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
(3-Chloro-2-fluorophenyl)methylamine is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15ClFNO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChI Key |
FRPSHIXUHZUZKK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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